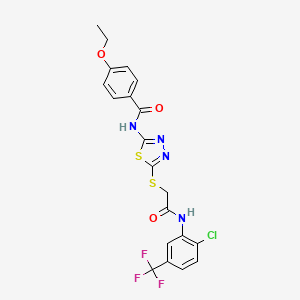

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide

Description

The compound N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide is a 1,3,4-thiadiazole derivative characterized by:

- A central 1,3,4-thiadiazole ring, a heterocyclic scaffold known for diverse bioactivities .

- A 2-chloro-5-(trifluoromethyl)phenyl group linked via an amide bond to a thioether side chain.

- A 4-ethoxybenzamide substituent at the 2-position of the thiadiazole core.

The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, while the ethoxybenzamide moiety may influence solubility and target binding.

Properties

IUPAC Name |

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClF3N4O3S2/c1-2-31-13-6-3-11(4-7-13)17(30)26-18-27-28-19(33-18)32-10-16(29)25-15-9-12(20(22,23)24)5-8-14(15)21/h3-9H,2,10H2,1H3,(H,25,29)(H,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFZAFRDAWENDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClF3N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair.

Mode of Action

It is known to interact with its target, thymidylate synthase. The interaction with this enzyme could potentially inhibit its function, thereby affecting DNA synthesis and cell replication.

Biochemical Pathways

The compound’s interaction with Thymidylate synthase affects the DNA synthesis pathway . By inhibiting Thymidylate synthase, the compound can disrupt the production of dTMP, a critical component of DNA. This disruption can lead to DNA damage and ultimately cell death.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable. These properties would significantly impact the compound’s bioavailability and its overall effectiveness as a therapeutic agent.

Result of Action

The result of the compound’s action is the potential disruption of DNA synthesis and cell replication due to the inhibition of Thymidylate synthase. This disruption can lead to DNA damage and cell death, which could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer.

Biological Activity

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiadiazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound based on available research findings.

- Molecular Formula : C18H11ClF4N4O2S

- Molecular Weight : 490.9 g/mol

- IUPAC Name : N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide

- CAS Number : 392299-13-7

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. The following sections summarize key findings related to its pharmacological effects.

Anticancer Activity

Several studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth through various mechanisms:

-

Inhibition of Cell Proliferation : Thiadiazole derivatives have been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Compound Cell Line IC50 (µM) Mechanism Compound A MCF7 (breast cancer) 10 Apoptosis induction Compound B HeLa (cervical cancer) 15 Cell cycle arrest

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. Thiadiazole derivatives have demonstrated effectiveness against various bacterial strains:

-

Antibacterial Activity : The compound has shown activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) MRSA 9.5 E. coli 12.0

Anti-inflammatory Properties

The anti-inflammatory effects of thiadiazole derivatives are well-documented. These compounds can inhibit pro-inflammatory cytokines and enzymes:

-

Cytokine Inhibition : In vitro studies indicate that the compound can reduce the secretion of TNF-alpha and IL-6 in activated macrophages.

Cytokine Inhibition (%) TNF-alpha 70 IL-6 65

Study 1: Anticancer Evaluation

In a study published in Pharmaceutical Research, researchers synthesized several thiadiazole derivatives and evaluated their anticancer activities against various cancer cell lines. The study found that N-(5-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-thioethyl)-1,3,4-thiadiazole exhibited potent cytotoxicity against breast and lung cancer cells with IC50 values ranging from 8 to 15 µM .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of thiadiazole derivatives against MRSA and other resistant strains. The results showed that the compound exhibited significant antibacterial activity with an MIC value of 9.5 µg/mL against MRSA .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their properties:

ADMET Considerations

- Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, extending half-life relative to methyl or methoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.